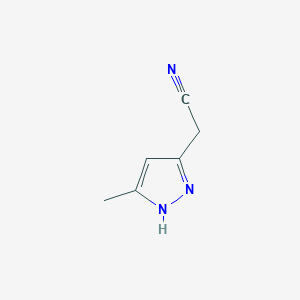

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

Description

BenchChem offers high-quality 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVPXADYVCPMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294677 | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278798-06-4 | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms with differing chemical environments, allow for diverse molecular interactions with biological targets. This has led to the development of numerous approved drugs for treating a range of diseases.[1][3] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]

The characterization of novel pyrazole derivatives, such as 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, is a critical step in the drug discovery pipeline. A thorough understanding of a compound's physical properties is paramount as it directly influences its pharmacokinetic and pharmacodynamic profile, including solubility, absorption, distribution, metabolism, and excretion (ADME). This guide, therefore, provides a comprehensive overview of the essential physical properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and the experimental methodologies required for their determination, offering a foundational framework for its evaluation as a potential drug candidate.

Molecular Structure and Inherent Properties

A fundamental understanding of the molecular structure is the starting point for any physicochemical analysis.

Molecular Formula and Weight: The chemical structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile corresponds to the molecular formula C₆H₇N₃, yielding a molecular weight of 121.14 g/mol .

Annular Tautomerism: A key characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms: 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile. This rapid exchange is often solvent-dependent and significantly influences the interpretation of spectroscopic data, particularly NMR spectra, where it can lead to averaged signals.[4]

Caption: Annular tautomerism of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Physicochemical Properties: Experimental Determination

The following sections detail the standard methodologies for determining the key physical properties of a novel compound.

Melting Point

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination This method is widely used due to its accuracy and the small amount of sample required.[5]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5][6]

-

Heating and Observation:

-

The sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.[5]

-

The heating rate is then reduced significantly to approximately 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Data Recording: Two temperatures are recorded:

Boiling Point

For non-volatile compounds, the boiling point provides another measure of purity and identity. The Thiele tube method is a common micro-scale technique for its determination.[6][7]

Experimental Protocol: Thiele Tube Method

-

Setup: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

-

Equilibrium: The heat source is removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[6]

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability.[8] It is typically assessed in a range of solvents relevant to pharmaceutical development.

Experimental Protocol: Kinetic and Thermodynamic Solubility

-

Kinetic Solubility: This measurement reflects the solubility of a compound upon its addition from a concentrated organic stock solution (commonly dimethyl sulfoxide, DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[1]

-

A concentrated stock solution of the compound is prepared in DMSO.

-

Aliquots of the stock solution are added to various aqueous buffers (e.g., phosphate-buffered saline at different pH values).

-

The solutions are shaken for a short period (e.g., 1-2 hours).

-

The amount of precipitate is measured, often by nephelometry, which detects light scattering by insoluble particles.[9]

-

-

Thermodynamic Solubility: This is the true equilibrium solubility.

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers).[10]

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).[10]

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Expected ¹H NMR Spectrum of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile:

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.

-

Methylene Protons (-CH₂-CN): A singlet around δ 3.7-3.9 ppm.

-

Pyrazole Ring Proton (C4-H): A singlet in the region of δ 6.0-6.5 ppm.

-

Pyrazole N-H Proton: A broad singlet that can appear over a wide range (δ 10-13 ppm) or may be unobservable. Its broadness and potential disappearance are due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent, and quadrupolar relaxation from the ¹⁴N nucleus.[4]

Causality in Interpretation: The annular tautomerism can lead to averaged signals for the methyl and methylene groups if the proton exchange is fast on the NMR timescale.[4] Running the spectrum at a lower temperature can sometimes slow this exchange, allowing for the resolution of signals from individual tautomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorptions:

-

N-H Stretch: A broad absorption band in the range of 3100-3500 cm⁻¹.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the methyl and methylene groups.

-

C≡N Stretch (Nitrile): A sharp and intense absorption band in the region of 2220-2260 cm⁻¹. This peak is highly characteristic and a strong indicator of the nitrile functional group.[12][13] Conjugation with the pyrazole ring may shift this peak to a slightly lower wavenumber.[12]

-

C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Caption: A typical workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺•): The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 121).

-

Key Fragmentation Pathways: Pyrazole rings are known to undergo characteristic fragmentation. Common fragmentation pathways include the loss of a molecule of hydrogen cyanide (HCN, 27 Da) and the loss of dinitrogen (N₂, 28 Da) from the ring structure.[14][15] The specific fragmentation pattern will provide valuable structural information.

Summary of Physicochemical Properties

| Property | Expected Value / Characteristic | Methodology |

| Molecular Formula | C₆H₇N₃ | - |

| Molecular Weight | 121.14 g/mol | Mass Spectrometry |

| Appearance | Crystalline solid (predicted) | Visual Inspection |

| Melting Point | To be determined | Capillary Method |

| Boiling Point | To be determined | Micro-scale Method |

| Solubility | To be determined | Kinetic & Thermodynamic Assays |

| ¹H NMR | Peaks for -CH₃, -CH₂-, C4-H, N-H | ¹H NMR Spectroscopy |

| FT-IR (cm⁻¹) | ~3100-3500 (N-H), ~2220-2260 (C≡N) | FT-IR Spectroscopy |

| Mass Spec (m/z) | 121 (M⁺•), fragmentation | EI-MS |

References

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

-

Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]

-

Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]

-

Study of the composition of nitriles using IR spectroscopy. ResearchGate. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]

- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

-

Determination of Melting Point. Available at: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]

-

Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B. Available at: [Link]

-

Boiling Point of an Organic compound. MeitY OLabs - YouTube. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document will delve into the molecule's fundamental properties, provide a detailed, field-proven methodology for its synthesis and characterization, explore its potential applications, and outline essential safety protocols for its handling.

Core Molecular Attributes

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of both a reactive nitrile group and the versatile pyrazole core makes it a valuable building block in synthetic organic chemistry.

Molecular Structure and Properties

The structural and physicochemical properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile are summarized in the table below. The molecular weight is calculated based on its chemical formula, C₆H₇N₃.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | - |

| Molecular Weight | 121.14 g/mol | Calculated |

| IUPAC Name | 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile | - |

| Canonical SMILES | CC1=NN=C(C1)CC#N | - |

| CAS Number | Not definitively assigned | - |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.3!"]; C3 [label="C", pos="-0.5,-0.9!"]; C4 [label="C", pos="0.8,-0.7!"]; C5 [label="C", pos="1,0.6!"]; C_Me [label="C", pos="-1.5,-1.9!"]; C_CN [label="C", pos="2.2,1.1!"]; N_CN [label="N", pos="3.2,1.5!"]; H_N [label="H", pos="0,2.0!"]; H4 [label="H", pos="1.5,-1.3!"]; H_Me1 [label="H", pos="-1.1,-2.8!"]; H_Me2 [label="H", pos="-2.5,-1.9!"]; H_Me3 [label="H", pos="-1.2,-1.2!"]; C_CH2 [label="C", pos="2.0, -0.2!"]; H_CH2_1 [label="H", pos="2.8, -0.6!"]; H_CH2_2 [label="H", pos="1.4, -0.9!"];

// Bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- C_Me [dir=none, label="CH₃"]; C5 -- C_CH2 [dir=none, label="CH₂"]; C_CH2 -- C_CN [dir=none]; C_CN -- N_CN [style=bold, label="N", len=1.5]; N1 -- H_N [dir=none]; }

Caption: 2D structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Synthesis and Purification

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a plausible and efficient synthetic route starts from readily available commercial reagents.

Causality of Experimental Choices

The chosen synthetic pathway leverages the classical Knorr pyrazole synthesis. 4-cyano-3-oxobutanoic acid ethyl ester serves as the 1,3-dicarbonyl equivalent, with the cyano group being inert under the reaction conditions. Hydrazine hydrate is selected as the simplest hydrazine source to form the unsubstituted pyrazole ring. The subsequent steps are standard workup procedures designed to isolate and purify the product efficiently. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-cyano-3-oxobutanoic acid ethyl ester (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Workup: After completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine. Separate the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.[4] A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the pyrazole ring proton (C4-H), a singlet for the methylene protons (-CH₂-CN), and a singlet for the methyl protons (-CH₃). The N-H proton may appear as a broad singlet. Chemical shifts will be dependent on the solvent used.[5][6] |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the methyl carbon, the methylene carbon, and the nitrile carbon. |

| FT-IR | A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹, C-H stretching and bending frequencies, and N-H stretching. |

| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z = 122.07). |

Predicted ¹H NMR Data

Based on the analysis of similar pyrazole structures, the following ¹H NMR chemical shifts (in ppm) are predicted in a standard solvent like CDCl₃:

-

δ ~ 10-12 ppm: (br s, 1H, N-H) - The broadness and chemical shift of the N-H proton can be highly variable and dependent on concentration and solvent.[7]

-

δ ~ 6.1 ppm: (s, 1H, C4-H)

-

δ ~ 3.7 ppm: (s, 2H, -CH₂-CN)

-

δ ~ 2.3 ppm: (s, 3H, -CH₃)

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[3] Its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Rationale for Pharmacological Interest

The pyrazole ring system is capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor) and π-π stacking. The acetonitrile moiety can also participate in hydrogen bonding and can be a precursor for other functional groups like carboxylic acids or amines.

Potential Therapeutic Areas

Derivatives of pyrazole have shown promise in a multitude of therapeutic areas, suggesting potential avenues of investigation for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and its analogues:

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is a component of various compounds with demonstrated antibacterial and antifungal properties.[1]

-

Anti-inflammatory and Analgesic: Certain pyrazole derivatives are known to possess anti-inflammatory and pain-relieving effects.[8]

-

Anticancer and Kinase Inhibition: The pyrazole core is present in several kinase inhibitors used in cancer therapy.[9]

-

Antidepressant and Anticonvulsant: The structural motif has also been explored for its potential in treating central nervous system disorders.

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

Due to the presence of the nitrile group, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile should be handled with care, following established safety protocols for cyano compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate street clothing (long pants, closed-toe shoes) should be worn.

Handling and Storage

-

Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[10]

-

Incompatibilities: Keep away from strong acids, bases, and oxidizing agents. Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Due to its nature as an organic nitrile, it may be classified as hazardous waste.

References

-

Ahmad, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 543-553. Available at: [Link]

-

Deng, X., & Mani, N. S. (2008). 5-BENZO[1][5]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses, 85, 44-51. Available at: [Link]

-

Ghahremanzadeh, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8196-8202. Available at: [Link]

-

Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

-

LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Characterization of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(3), M947. Available at: [Link]

-

Parisi, M. G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells, 12(4), 575. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

Raines, R. T., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. Available at: [Link]

-

Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

-

Global Journal of Pharmacy & Pharmaceutical Sciences. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 134-141. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Parisi, M. G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed, 36831242. Available at: [Link]

-

Tinsley, H. N., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. rsc.org [rsc.org]

- 8. 1006950-51-1|2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore robust synthetic methodologies, analyze its physicochemical and spectroscopic properties, and discuss its current and potential applications in the field of drug development. This document is intended to be a practical resource, offering not just procedural details but also the underlying scientific rationale to empower researchers in their work with pyrazole-based scaffolds.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound of interest is 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile . This name precisely defines the connectivity of the molecule. The "1H-pyrazole" indicates a five-membered aromatic ring with two adjacent nitrogen atoms, where the hydrogen atom is located on the nitrogen at position 1. Consequently, the substituents, a methyl group and an acetonitrile group, are positioned at carbons 3 and 5, respectively.

It is crucial to acknowledge the tautomeric nature of the pyrazole ring. The hydrogen on the nitrogen can potentially migrate, leading to the isomeric form, 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile. The synthetic route employed will often dictate the predominant isomer formed. For the purpose of this guide, we will focus on the structure as defined by the IUPAC name 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Molecular Structure:

Caption: 2D structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Physicochemical and Spectroscopic Properties

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Source/Basis |

| Molecular Formula | C₆H₇N₃ | - |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General property of pyrazole derivatives[2] |

| Melting Point | Expected to be in the range of 100-200 °C | Comparison with similar pyrazoles |

| Boiling Point | > 250 °C (decomposes) | General property of pyrazole derivatives |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General property of pyrazole derivatives |

| pKa | ~14 (NH proton) | Acidity of NH in pyrazole ring |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C4-H of the pyrazole ring, a singlet for the methyl group, a singlet for the methylene protons of the acetonitrile group, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the solvent used.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the pyrazole ring, the methyl carbon, the methylene carbon, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1500-1600 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl and acetonitrile groups.

Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile

The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[4][5] A common and effective method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Pathway:

A plausible and efficient route to 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile involves the reaction of a β-ketonitrile with hydrazine hydrate.

Caption: Proposed synthetic workflow for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Experimental Protocol: A General Procedure

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

-

Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Causality in Experimental Choices:

-

Solvent: Ethanol or acetic acid are commonly used as they are polar protic solvents that can facilitate both the initial condensation and the subsequent cyclization and dehydration steps.

-

Hydrazine: Hydrazine hydrate is a readily available and effective source of the N-N unit required for the pyrazole ring formation.

-

Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][6] The presence of the methyl and acetonitrile groups in 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile offers opportunities for further functionalization and modulation of its pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

-

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors used in oncology. The pyrazole ring can act as a hinge-binding motif, and the substituents can be tailored to achieve selectivity for specific kinases.

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal pathogens.[7]

-

Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core, highlighting the potential of this scaffold in developing new anti-inflammatory drugs.

-

Central Nervous System (CNS) Disorders: Substituted pyrazoles have been investigated for their activity on various CNS targets, including receptors and enzymes implicated in neurological and psychiatric disorders.

Logical Framework for Drug Development:

Caption: A logical workflow for the development of drugs based on the pyrazole scaffold.

Conclusion and Future Perspectives

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile represents a valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the proven therapeutic potential of the pyrazole core make it an attractive starting point for drug discovery programs. Future research should focus on the development of regioselective synthetic methods to access both the 3,5- and 5,3-disubstituted isomers, followed by systematic biological evaluation to unlock the full therapeutic potential of this versatile scaffold. The insights provided in this guide aim to facilitate and inspire further investigation into this promising class of compounds.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

PubChem. (n.d.). 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

-

El-Metwaly, A. M., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1179. [Link]

-

ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Dubal, G., Joshi, K., & Talaviya, R. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Conferences, 247, 02004. [Link]

-

Taresh, B. H. (2022). A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7). [Link]

-

Kantevari, S., et al. (1999). Synthesis And Pharmacological Activity Of Substituted Pyrazoles. Indian Journal of Pharmaceutical Sciences, 61(1), 26-30. [Link]

Sources

- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jayorganics.com [jayorganics.com]

- 3. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

The Pyrazole Ring: A Comprehensive Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the fundamental reactivity of the pyrazole ring, a cornerstone of heterocyclic chemistry. Esteemed for its presence in numerous pharmaceuticals and agrochemicals, a thorough understanding of the pyrazole's electronic landscape and reaction dynamics is paramount for the rational design of novel molecular entities.[1][2] This document moves beyond a mere recitation of reactions, offering a causal analysis of the pyrazole's chemical behavior, substantiated by mechanistic insights and validated experimental protocols.

The Electronic Architecture and Intrinsic Properties of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique electronic character that dictates its reactivity. One nitrogen atom (N1) is pyrrole-like, with its lone pair of electrons participating in the 6π aromatic system, rendering it non-basic and acidic.[1][3] The other nitrogen atom (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which confers basic properties to the molecule.[1][3]

This duality governs the amphoteric nature of pyrazole, allowing it to act as both a weak acid and a weak base.[3][4] The aromaticity of pyrazole is a key determinant of its stability and reactivity, placing it at an intermediate level among other aromatic heterocycles.[1]

The electron density within the ring is not uniformly distributed. The pyridine-like nitrogen (N2) exerts an inductive electron-withdrawing effect, which reduces the electron density at the adjacent C3 and C5 positions.[5] Consequently, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[5][6] Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack.[6][7]

Electrophilic Substitution: A Regioselective Affair

Electrophilic aromatic substitution (SEAr) is a hallmark of pyrazole chemistry, predominantly occurring at the C4 position.[8][9] The heightened electron density at this position makes it the kinetic and thermodynamic product in most electrophilic substitution reactions.

Mechanism of Electrophilic Substitution at C4

The reaction proceeds via the classical arenium ion intermediate. The approach of an electrophile (E+) to the C4 position results in the formation of a resonance-stabilized carbocation. The positive charge is delocalized across the ring, with the pyrrole-like nitrogen participating in this stabilization. Subsequent deprotonation re-establishes aromaticity, yielding the 4-substituted pyrazole.

Caption: General mechanism of electrophilic substitution at the C4 position of the pyrazole ring.

Key Electrophilic Substitution Reactions

| Reaction | Reagents and Conditions | Typical Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole | [10] |

| Halogenation | Br₂ in HOAc or SO₂Cl₂ | 4-Halopyrazole | [10] |

| Sulfonation | Oleum, heat | Pyrazole-4-sulfonic acid | [10] |

| Vilsmeier-Haack | POCl₃, DMF | 4-Formylpyrazole | [11] |

Experimental Protocol: Nitration of Pyrazole

This protocol describes the synthesis of 4-nitropyrazole, a versatile intermediate.

Materials:

-

Pyrazole

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% oleum)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, cautiously add fuming sulfuric acid to pyrazole.

-

Slowly add fuming nitric acid to the mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-nitropyrazole.[7]

Causality: The use of a strong nitrating medium like fuming nitric and sulfuric acids is necessary to overcome the deactivating effect of the protonated pyrazolium species present in the acidic environment. The reaction is highly regioselective for the C4 position.

Nucleophilic Substitution: Targeting the Electron-Deficient Centers

While less common than electrophilic substitution, nucleophilic substitution on the pyrazole ring is possible, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at the C3 or C5 positions. These positions are inherently more electron-deficient due to the inductive effect of the adjacent nitrogen atoms.[6]

Mechanism of Nucleophilic Aromatic Substitution (SNAE)

The reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Caption: General mechanism of nucleophilic aromatic substitution on the pyrazole ring.

Cycloaddition Reactions: Building the Pyrazole Core and Beyond

Cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself and can also be employed to construct more complex fused heterocyclic systems.

[3+2] Cycloadditions for Pyrazole Synthesis

The most common method for constructing the pyrazole ring is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. A classic example is the reaction of a diazoalkane with an alkyne.

Caption: Synthesis of pyrazoles via [3+2] cycloaddition of a diazo compound and an alkyne.

Diels-Alder Reactions of 4H-Pyrazoles

4H-Pyrazoles, which are non-aromatic isomers of pyrazole, can act as dienes in Diels-Alder reactions. The reactivity is significantly influenced by the substituents at the C4 position. Electron-withdrawing groups, such as fluorine, enhance the reactivity by lowering the LUMO energy of the diene, allowing the reaction to proceed without the need for acid catalysis.[12]

Metal-Catalyzed Cross-Coupling: Precision Functionalization

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the construction of C-C and C-heteroatom bonds. These methods offer unparalleled precision for the functionalization of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This reaction is particularly useful for the arylation and vinylation of the pyrazole ring. Pre-functionalization of the pyrazole with a halogen at the desired position is a prerequisite.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol details the synthesis of 4-phenylpyrazole.

Materials:

-

4-Bromopyrazole

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromopyrazole, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture to the flask.

-

Heat the reaction mixture to 90°C and stir for 6 hours.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-phenylpyrazole.[13]

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid.

Direct C-H Functionalization

A more atom-economical approach is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials.[14][15] Transition metal catalysts, often directed by a coordinating group on the pyrazole ring, can selectively activate and functionalize a specific C-H bond. The regioselectivity of these reactions is a subject of ongoing research and is highly dependent on the directing group, catalyst, and reaction conditions.[16]

Comparative Reactivity

The reactivity of pyrazole is often compared to its isomers, imidazole and pyrrole.

| Heterocycle | Basicity | Acidity | Electrophilic Substitution Reactivity |

| Pyrrole | Very Weak | Weak | Very High |

| Pyrazole | Weak | Weak | Moderate |

| Imidazole | Moderate | Very Weak | High |

Rationale:

-

Basicity: Imidazole is the most basic due to the symmetrical delocalization of the positive charge in the imidazolium ion. Pyrazole is less basic as the adjacent nitrogen atoms destabilize the positive charge. Pyrrole's lone pair is integral to its aromaticity, making it very weakly basic.[10][17]

-

Acidity: Pyrrole is the most acidic as the resulting anion is highly resonance-stabilized. Pyrazole is also acidic due to the stabilization of the pyrazolide anion. Imidazole is the least acidic.

-

Electrophilic Substitution: Pyrrole is highly activated towards electrophilic attack. Imidazole is also highly reactive. Pyrazole is less reactive than pyrrole and imidazole due to the electron-withdrawing nature of the pyridine-like nitrogen.[18][19]

Conclusion

The pyrazole ring possesses a rich and nuanced reactivity profile, governed by the interplay of its aromaticity, the electronic effects of its two distinct nitrogen atoms, and the influence of substituents. A deep understanding of these fundamental principles is essential for harnessing the full synthetic potential of this privileged scaffold. The strategic application of electrophilic and nucleophilic substitutions, cycloaddition reactions, and modern metal-catalyzed cross-coupling methodologies provides chemists with a powerful toolkit for the synthesis of diverse and complex pyrazole-containing molecules for a wide array of applications in the pharmaceutical and materials science industries.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 28-39. Available at: [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2016). Organic Letters, 18(15), 3650–3653. Available at: [Link]

-

Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules, 26(16), 4872. Available at: [Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). Molecules, 25(11), 2596. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7, 273. Available at: [Link]

-

Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (2021). Environmental Science: Water Research & Technology, 7(1), 135-149. Available at: [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6225-6243. Available at: [Link]

-

Pyrazole. (n.d.). SlideShare. Available at: [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6225-6243. Available at: [Link]

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2023). Organic Letters, 25(4), 624–628. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

-

Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2018). The Journal of Organic Chemistry, 83(7), 3956–3965. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4055. Available at: [Link]

-

Nitropyrazoles. (1997). Russian Chemical Bulletin, 46(6), 1149–1150. Available at: [Link]

-

Imidazole, pyrazole and pyrrole which of them has a more aromaticity? (2020). Quora. Available at: [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2018). ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Available at: [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1969). The Journal of Organic Chemistry, 34(11), 3377–3381. Available at: [Link]

-

Regioselectivity in pyrazole EAS. (2022). Reddit. Available at: [Link]

-

Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry, 11(1), 102-107. Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(1), 213-248. Available at: [Link]

-

Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6225-6243. Available at: [Link]

-

Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (2021). Environmental Science: Water Research & Technology, 7(1), 135-149. Available at: [Link]

-

Direct nitration of five membered heterocycles. (2005). Arkivoc, 2005(3), 179-191. Available at: [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(9), 2056–2067. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(21), 7247. Available at: [Link]

-

Imidazole and Pyrazole. (n.d.). Scribd. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. (2023). Brainly.com. Available at: [Link]

-

Bioorthogonal 4 H-pyrazole "click" reagents. (2023). RSC Chemical Biology, 4(5), 415-420. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]

- 12. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. mdpi.com [mdpi.com]

- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. brainly.com [brainly.com]

- 18. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 19. quora.com [quora.com]

Methodological & Application

The Pyrazole-Acetonitrile Scaffold: A Versatile Building Block for Kinase Inhibitor Discovery

Introduction: The Privileged Pyrazole in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and favorable pharmacological properties.[1][2] Its unique electronic and steric features allow it to serve as a bioisosteric replacement for other aromatic systems, enhancing drug-like properties such as metabolic stability and target affinity.[1] Within the vast landscape of pyrazole-containing therapeutics, the 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile moiety has emerged as a particularly valuable building block, especially in the design of potent and selective protein kinase inhibitors.[3]

Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders.[4] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a major focus of drug discovery. The pyrazole-acetonitrile scaffold has proven to be an exceptional starting point for creating such inhibitors, offering a unique combination of hydrogen bonding capabilities and structural rigidity that facilitates high-affinity binding to the kinase hinge region.[3]

This comprehensive guide provides an in-depth exploration of the applications of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in medicinal chemistry. We will delve into its synthesis, its role as a key intermediate in the development of kinase inhibitors, and provide detailed protocols for its preparation and subsequent elaboration into a potent JNK3 inhibitor.

The Strategic Importance of the 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile Scaffold

The efficacy of the 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile scaffold in kinase inhibitor design can be attributed to several key features:

-

Hinge Binding: The pyrazole ring is an excellent bioisostere of the adenine core of ATP and can form crucial hydrogen bonds with the "hinge" region of the kinase active site. This interaction is a hallmark of many potent kinase inhibitors and serves to anchor the molecule in the ATP-binding pocket.[2]

-

The Acetonitrile Moiety: The acetonitrile group is not merely a passive linker. It frequently participates in additional hydrogen bonding interactions with residues in the active site, thereby increasing binding affinity and selectivity.[3] In the case of JNK3 inhibitors, for instance, the nitrile group has been shown to form a hydrogen bond with the side chain of asparagine 152.[3]

-

Vectorial Control: The pyrazole ring provides a rigid platform from which to project substituents into different pockets of the kinase active site. The placement of the methyl and acetonitrile groups at the 3- and 5-positions, respectively, directs further chemical modifications towards specific regions of the kinase, allowing for the fine-tuning of potency and selectivity.

-

Favorable Physicochemical Properties: Pyrazole-containing compounds often exhibit good metabolic stability and oral bioavailability, making them attractive candidates for drug development.

Application in Kinase Inhibitor Development: A Focus on JNK3

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses.[3] Of the three main isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Consequently, the development of selective JNK3 inhibitors is a promising therapeutic strategy.

The 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile scaffold has been successfully employed in the design of potent and selective JNK3 inhibitors.[3] By elaborating on this core structure, medicinal chemists have been able to develop compounds with nanomolar potency and excellent selectivity over other kinases.

JNK3 Signaling Pathway

Caption: Simplified JNK3 signaling cascade.

Data Presentation: Potency of Pyrazole-Acetonitrile Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several JNK3 inhibitors built upon the pyrazole-acetonitrile scaffold, demonstrating the impact of structural modifications on potency.

| Compound ID | R Group on Pyrimidine | JNK3 IC₅₀ (µM) | Reference |

| 7a | 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino) | 0.635 | [3] |

| 7b | 2-((1-(cyclobutanecarbonyl)pyrrolidin-3-yl)amino) | 0.824 | [3] |

| 8a | (R)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino) | 0.227 | [3] |

| 8b | (S)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino) | 0.361 | [3] |

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

This protocol describes a plausible and efficient two-step synthesis of the title compound starting from readily available commercial reagents.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This is a classic Knorr pyrazole synthesis.[4]

Caption: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add absolute ethanol.

-

Add ethyl acetoacetate to the ethanol and begin stirring.

-

Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product, 3-methyl-1H-pyrazol-5(4H)-one, is typically obtained as a white to off-white solid.

Rationale: This is a classic condensation reaction. The more nucleophilic nitrogen of hydrazine attacks the acetyl carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the other nitrogen onto the ester carbonyl, with subsequent elimination of ethanol and water to form the stable pyrazolone ring.

Step 2: Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

This step involves the alkylation of the pyrazolone intermediate.

Caption: Synthesis of the target intermediate.

Materials:

-

3-methyl-1H-pyrazol-5(4H)-one (from Step 1)

-

Chloroacetonitrile[5]

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-pyrazol-5(4H)-one and anhydrous DMF.

-

Add potassium carbonate to the mixture and stir vigorously.

-

Slowly add chloroacetonitrile to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Rationale: The pyrazolone exists in tautomeric forms, and in the presence of a base, the enolate form can act as a nucleophile. This nucleophile attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction, displacing the chloride and forming the desired C-alkylated product. The use of an anhydrous solvent and inert atmosphere is crucial to prevent side reactions.

Part 2: Elaboration into a JNK3 Inhibitor

The following is a conceptual protocol for the synthesis of a JNK3 inhibitor based on the pyrazole-acetonitrile core, inspired by literature precedents.[3] This protocol is intended for illustrative purposes to demonstrate the utility of the core intermediate.

Conceptual Synthetic Scheme:

Caption: Conceptual workflow for JNK3 inhibitor synthesis.

Step 1: N-Arylation of the Pyrazole Core

The pyrazole nitrogen is typically coupled with a substituted aryl or heteroaryl halide. A common reaction is the Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction.

Step 2: Nucleophilic Aromatic Substitution

The elaborated pyrazole-acetonitrile intermediate, now bearing a suitable leaving group on the appended aromatic ring, is reacted with an amine-containing fragment. This amine is often part of a more complex side chain designed to interact with other regions of the kinase active site.

Self-Validation and Causality:

Each step in these protocols is designed for high yield and purity. The choice of reagents and conditions is critical. For instance, in the alkylation step, the use of a polar aprotic solvent like DMF facilitates the SN2 reaction. The progress of each reaction should be meticulously monitored by TLC or LC-MS to ensure complete conversion and identify any potential side products. Purification by column chromatography is essential to obtain material of high purity for subsequent steps and for biological evaluation.

Conclusion

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a highly valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the design of kinase inhibitors, has led to the discovery of potent and selective therapeutic candidates. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage the unique properties of this privileged scaffold in their own research endeavors. The logical and well-established synthetic routes, coupled with a deep understanding of the structure-activity relationships, will continue to make the pyrazole-acetonitrile core a fruitful starting point for the development of novel therapeutics.

References

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

-

Parajuli, R. et al. Synthesis and Characterization of Some Novel Pyrazolone Derivatives and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. Google Patents.

-

Chloroacetonitrile. ResearchGate. Available at: [Link]

-

Karrouchi, K. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Oh, Y. et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Mousawi, S. M. et al. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Tong, L. et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

Oh, Y. et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry. Available at: [Link]

-

Naik, C. G. & Malik, G. M. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Available at: [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

-

Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile in Modern Synthetic Chemistry

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands. Pyrazole derivatives have found extensive applications as anti-inflammatory, anti-cancer, anti-viral, and neuroprotective agents.[1][2] A prime example of their success is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation, which features a central pyrazole ring.[3][4] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the quest for novel therapeutics.

This guide focuses on the synthesis and application of a versatile synthetic intermediate, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile . The presence of both a reactive acetonitrile moiety and a modifiable pyrazole ring system makes this compound a highly valuable building block for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.[5][6]

Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile: A Two-Step Approach

The synthesis of the target intermediate is logically approached in two main stages: first, the construction of the pyrazolone core, followed by the introduction of the acetonitrile side chain. The latter step requires careful control of reaction conditions to ensure the desired regioselectivity.

Part 1: Synthesis of the Precursor, 3-Methyl-1H-pyrazol-5(4H)-one

The foundational step is the Knorr pyrazole synthesis, a robust and high-yielding condensation reaction between a β-ketoester and a hydrazine.[7] In this case, ethyl acetoacetate reacts with hydrazine hydrate to form the stable 3-methyl-1H-pyrazol-5(4H)-one.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Hydrazine hydrate (64-85% solution, 1.0 - 1.2 eq)

-

Ethanol (as solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve ethyl acetoacetate in ethanol.

-

With vigorous stirring, add hydrazine hydrate dropwise to the solution. An exothermic reaction is expected, so the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome:

This procedure typically affords 3-methyl-1H-pyrazol-5(4H)-one as a white to off-white crystalline solid in high yield (>90%). The purity is generally sufficient for the subsequent step, but recrystallization from ethanol or water can be performed if necessary.

Part 2: Regioselective Alkylation to Yield 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile

The alkylation of 3-methyl-1H-pyrazol-5(4H)-one presents a regioselectivity challenge due to the presence of multiple nucleophilic sites (two nitrogen atoms, one oxygen atom, and the C4 carbon). The desired product is the result of C5-O-alkylation followed by rearrangement or direct N-alkylation. However, O-alkylation at the C5-hydroxyl group and C4-alkylation are potential competing pathways. To favor the desired N-alkylation at the 1-position, a careful selection of base and solvent is crucial. The use of a strong, non-nucleophilic base in an aprotic polar solvent is recommended to generate the pyrazolate anion, which then acts as the nucleophile.

Protocol 2: Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile

Materials:

-

3-Methyl-1H-pyrazol-5(4H)-one (1.0 eq)

-

Chloroacetonitrile (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-pyrazol-5(4H)-one and anhydrous DMF or acetonitrile.

-

With stirring, add the base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. If using NaH, caution should be exercised due to the evolution of hydrogen gas.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the pyrazolate anion.

-

Add chloroacetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the pyrazolone. Sodium hydride, a stronger, non-nucleophilic base, can also be used to ensure complete deprotonation.

-

Solvent: Aprotic polar solvents like DMF and acetonitrile are chosen to solvate the cation of the base, thereby increasing the nucleophilicity of the pyrazolate anion.

-

Inert Atmosphere: This is crucial when using highly reactive bases like sodium hydride to prevent reactions with atmospheric moisture and oxygen.